molecular formula C23H30N4O3 B2794028 N1-(4-ethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049508-62-4

N1-(4-ethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

货号 B2794028
CAS 编号: 1049508-62-4
分子量: 410.518
InChI 键: CATVNJWQRRUDOJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(4-ethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, commonly known as EPPA, is a novel compound with potential therapeutic applications. It belongs to the class of oxalamides and has been synthesized by researchers to study its pharmacological properties.

作用机制

The exact mechanism of action of EPPA is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. EPPA has also been reported to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
EPPA has been reported to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce inflammation and neuropathic pain. EPPA has been reported to modulate the levels of neurotransmitters such as serotonin, dopamine, and GABA, which are involved in the regulation of mood and anxiety. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

实验室实验的优点和局限性

EPPA has several advantages for lab experiments. It is a relatively stable compound and can be synthesized in large quantities. The purity of the compound can be confirmed by analytical methods such as NMR and HPLC. EPPA has also been shown to have low toxicity in animal models. However, there are some limitations to using EPPA in lab experiments. The exact mechanism of action of the compound is not fully understood, and further research is needed to elucidate its pharmacological properties. EPPA has also not been evaluated in human clinical trials, and its safety and efficacy in humans are not known.

未来方向

There are several future directions for research on EPPA. One area of research could focus on evaluating the efficacy of the compound in human clinical trials for the treatment of anxiety, depression, and neuropathic pain. Another area of research could focus on elucidating the mechanism of action of EPPA and identifying its molecular targets. Further research could also focus on developing analogs of EPPA with improved pharmacological properties. Finally, research could focus on evaluating the safety and toxicity of EPPA in humans.
Conclusion:
In conclusion, EPPA is a novel compound with potential therapeutic applications. It has been extensively studied for its pharmacological properties, and has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. EPPA has also been studied for its potential use in the treatment of neuropathic pain and inflammation. Further research is needed to evaluate its efficacy in humans, elucidate its mechanism of action, and develop analogs with improved pharmacological properties.

合成方法

EPPA can be synthesized by reacting 4-ethoxyaniline with 1-bromo-3-chloropropane in the presence of potassium carbonate to get 4-ethoxy-N-(3-chloropropyl)aniline. This intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)propan-2-ol in the presence of sodium hydride to get EPPA. The synthesis of EPPA has been reported in various research papers, and the purity of the compound has been confirmed by analytical methods such as NMR and HPLC.

科学研究应用

EPPA has been extensively studied for its pharmacological properties. It has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models. EPPA has also been studied for its potential use in the treatment of neuropathic pain and inflammation. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in humans.

属性

IUPAC Name

N'-(4-ethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-2-30-21-11-9-19(10-12-21)25-23(29)22(28)24-13-6-14-26-15-17-27(18-16-26)20-7-4-3-5-8-20/h3-5,7-12H,2,6,13-18H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATVNJWQRRUDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。